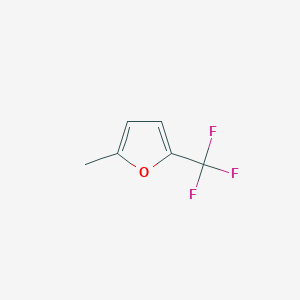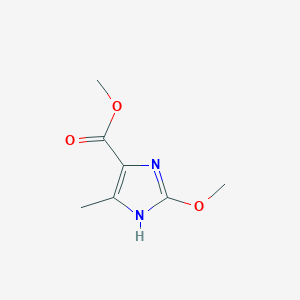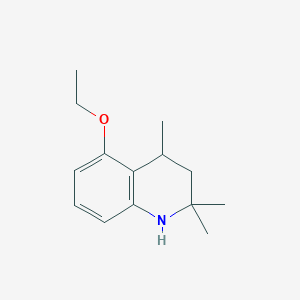
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied for its potential use in scientific research. It is a member of the tetrahydroquinoline family of compounds and has been found to have a number of interesting properties that make it attractive for use in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it has the ability to activate dopamine receptors in the brain, which can lead to a number of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to improved motor function and cognitive function. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in laboratory experiments is its ability to selectively activate dopamine receptors. This can be useful for studying the role of dopamine in various physiological processes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is the study of the compound's antioxidant properties and its potential use in the treatment of conditions such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on other physiological processes.
Métodos De Síntesis
The synthesis of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves the reaction of ethyl 3-oxobutanoate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.
Aplicaciones Científicas De Investigación
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
147991-79-5 |
|---|---|
Nombre del producto |
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
5-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-13(12)10(2)9-14(3,4)15-11/h6-8,10,15H,5,9H2,1-4H3 |
Clave InChI |
NACMFKJUENWONY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
SMILES canónico |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
Sinónimos |
Quinoline, 5-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)
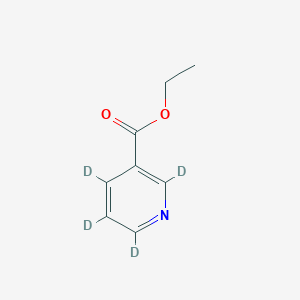
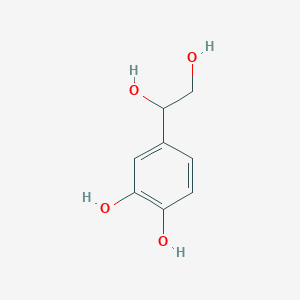
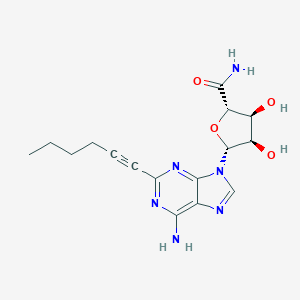
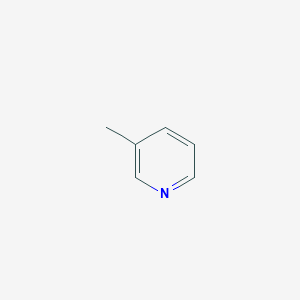
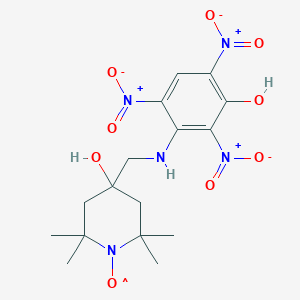
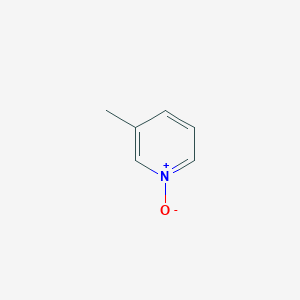
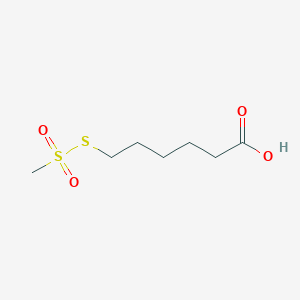
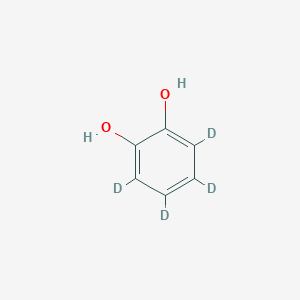
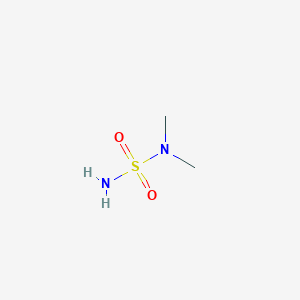
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)
